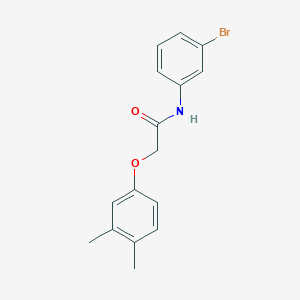![molecular formula C12H12N2O3S2 B5536953 N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)
N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves a multistep process. Initially, benzenesulfonyl chloride is reacted with 1-aminopiperidine under pH control in aqueous media, followed by substitution with various electrophiles to yield a series of N-substituted acetamides (Khalid et al., 2014).
Molecular Structure Analysis
Studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have revealed insights into their molecular structure through FAB mass spectrometry, IR, and NMR spectroscopy. Variable temperature NMR experiments indicated the formation of intra- and intermolecular hydrogen bonds, with molecular structures confirmed by X-ray crystallography and NBO studies (Romero & Margarita, 2008).
Chemical Reactions and Properties
The compound N-[4-(ethylsulfamoyl)phenyl]acetamide has been evaluated for its interactions with polar liquids, revealing details about its structural parameters, electron behavior, and molecular docking analysis. This research offers insights into the compound's reactivity and potential biological interactions (Bharathy et al., 2021).
Physical Properties Analysis
Crystallographic studies on related compounds, such as N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide derivatives, have detailed their three-dimensional arrangements. These analyses highlight the V-shaped molecular structure and various intermolecular interactions, such as hydrogen bonds and π-interactions, contributing to their physical properties (Boechat et al., 2011).
Chemical Properties Analysis
The chemical behavior and interactions of similar compounds, including their hydrogen bonding capabilities and electronic structures, have been studied extensively. For example, the investigation of cleavable amide bonds under mild acidic conditions offers valuable information on the chemical stability and reactivity of these compounds (Bollu & Sharma, 2019).
Scientific Research Applications
Application in pH Imaging
The compound's utility extends to pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy, as demonstrated by Flavell et al. (2015). They employed N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), a similar sulfonamide, to achieve rapid pH measurements. This application underscores the broader relevance of sulfonamides in advanced diagnostic techniques.
Antimalarial and Antiviral Research
Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for their antimalarial properties, also examining their potential against COVID-19. Their study found significant antimalarial activity and suggested the potential for these compounds in treating emerging viral infections, indicating a versatile application in pharmaceutical research.
Electronic and Biological Interactions
Bharathy et al. (2021) focused on the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide, investigating its structural and electron behavior. Their research contributes to understanding the molecular basis of the compound's interactions, which is crucial for designing more effective drugs.
Carbonic Anhydrase Inhibition
Research by Carta et al. (2017) on thiazolylsulfonamides related to N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide revealed their potential as inhibitors of human carbonic anhydrase. This enzyme is involved in various pathologies, suggesting these compounds' importance in developing new treatments for diseases like cancer and obesity.
For detailed insights, please refer to the following sources:
- Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety (Darwish et al., 2014)
- Application of Good's buffers to pH imaging using hyperpolarized (13)C MRI (Flavell et al., 2015)
- Theoretical Investigation of some Antimalarial Sulfonamides as COVID-19 Drug Utilizing Computational Calculations and Molecular Docking Study (Fahim & Ismael, 2021)
- Evaluation of electronic and biological interactions between N-[4-(Ethylsulfamoyl)phenyl]acetamide and some polar liquids (IEFPCM solvation model) with Fukui function and molecular docking analysis (Bharathy et al., 2021)
- Lead Development of Thiazolylsulfonamides with Carbonic Anhydrase Inhibitory Action (Carta et al., 2017)
properties
IUPAC Name |
N-(4-sulfamoylphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-19(16,17)11-5-3-9(4-6-11)14-12(15)8-10-2-1-7-18-10/h1-7H,8H2,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWXOBLMDBJRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-sulfamoylphenyl)-2-(thiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)

![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)
![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)
![2-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)pyridine](/img/structure/B5536943.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)
![(1R*,3S*)-7-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5536990.png)
